molecular formula C10H7BrO2S B6206891 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid CAS No. 1697282-42-0

5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B6206891
CAS No.: 1697282-42-0
M. Wt: 271.1
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Description

5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom and a carboxylic acid group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-methyl-1-benzothiophene: : The synthesis typically begins with the bromination of 2-methyl-1-benzothiophene. This reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to yield 5-bromo-2-methyl-1-benzothiophene.

  • Carboxylation: : The brominated product is then subjected to carboxylation. This can be achieved through a Grignard reaction where the brominated compound reacts with magnesium (Mg) to form a Grignard reagent, which is then treated with carbon dioxide (CO₂) to introduce the carboxylic acid group, resulting in 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and carboxylation processes, ensuring higher yields and purity. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

  • Oxidation Reactions: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, heated.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

Major Products

    Substitution: 5-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid.

    Oxidation: 5-bromo-2-carboxy-1-benzothiophene-3-carboxylic acid.

    Reduction: 5-bromo-2-methyl-1-benzothiophene-3-methanol.

Scientific Research Applications

Chemistry

In organic chemistry, 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions of benzothiophene derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, including antimicrobial and anticancer properties.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structure is modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or antiviral activities.

Industry

In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. Its derivatives are tested for their efficacy in protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid and its derivatives depends on the specific biological target. Generally, these compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methyl-1-benzothiophene: Lacks the carboxylic acid group, making it less versatile in reactions requiring carboxylation.

    2-methyl-1-benzothiophene-3-carboxylic acid: Lacks the bromine atom, limiting its use in substitution reactions.

    5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

Uniqueness

5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1697282-42-0

Molecular Formula

C10H7BrO2S

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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